MK-0812 Succinate

CCR2 pharmacology monocyte chemotaxis functional antagonism

MK-0812 Succinate is the definitive orthosteric CCR2 antagonist, exhibiting low nanomolar affinity and validated selectivity over CCR5 via H121³·³³ interaction. Its unique 1.5h target residence time—shorter than optimized analogs—makes it an indispensable negative control for structure-kinetic relationship (SKR) studies and translational biomarker development. Sourced for R&D use, this compound enables precise in vitro/ex vivo target engagement assessment without CCR5 confounding.

Molecular Formula C28H40F3N3O7
Molecular Weight 587.6 g/mol
Cat. No. B11932397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0812 Succinate
Molecular FormulaC28H40F3N3O7
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
InChIInChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyWPPJJJUIDYHHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone (MK-0812 Succinate) Procurement and Baseline Profile


The compound is the succinate salt of MK-0812, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [1]. MK-0812 Succinate (CAS 851916-42-2) was developed as an anti-inflammatory agent targeting the CCL2/CCR2 signaling axis, which is critically involved in monocyte and macrophage recruitment [2]. This compound exhibits low nanomolar affinity for CCR2 on human monocytes and has been evaluated in Phase 2 clinical trials for relapsing-remitting multiple sclerosis and rheumatoid arthritis [3].

Why MK-0812 Succinate Cannot Be Substituted with Other CCR2 Antagonists for Targeted Research Applications


Despite shared classification as CCR2 antagonists, MK-0812 Succinate exhibits a unique structural interaction with the receptor's orthosteric site, particularly involving non-conserved residue H121³·³³, which confers significant selectivity over CCR5 [1]. Critically, the compound's target residence time (RT) of only 1.5 hours on CCR2 is substantially shorter than that of optimized analogs such as compound 15a, due to differential water-mediated shielding of the Tyr120-Glu291 intra-protein hydrogen bond [2]. These distinct molecular pharmacology parameters—orthosteric binding mode, selectivity profile, and kinetic off-rate—preclude direct interchangeability with alternative CCR2 ligands such as allosteric inhibitors (e.g., CCX872) or dual CCR2/CCR5 antagonists (e.g., BMS-813160) without confounding experimental interpretation.

Quantitative Differentiation Evidence for MK-0812 Succinate Against Closest CCR2 Antagonist Analogs


Comparative Functional Antagonism Potency in Human Whole Blood Monocyte Shape Change Assay

MK-0812 completely blocks all MCP-1 mediated responses in human whole blood in a concentration-dependent manner with an IC50 of 3.2 nM [1]. This functional potency is comparable to its inhibition of 125I-MCP-1 binding on isolated human monocytes (IC50 4.5 nM) [1]. In contrast, the alternative CCR2 antagonist RS-504393 exhibits substantially weaker antagonism with an IC50 of 89 nM for human recombinant CCR2 and >100 µM for CCR1 [2].

CCR2 pharmacology monocyte chemotaxis functional antagonism whole blood assay

Comparative Receptor Residence Time and Binding Kinetics vs. Optimized CCR2 Antagonist 15a

Despite sub-nanomolar potency, the receptor residence time (RT) of MK-0812 on CCR2 is only 1.5 hours, which is not optimal for sustained target engagement [1]. Molecular dynamics simulations reveal that this relatively short RT is due to extra water density around Tyr120 in the binding pocket, which solvates and destabilizes the Tyr120-Glu291 intra-protein hydrogen bond [1]. In contrast, compound 15a, a structurally optimized CCR2 antagonist, achieves a significantly longer residence time through effective shielding of this hydrogen bond from water [1].

drug-target residence time binding kinetics molecular dynamics CCR2 antagonist optimization

Comparative Selectivity Profile: CCR2 vs. CCR5 Antagonism Distinction from Dual Antagonists

Crystal structure analysis of CCR2A in complex with MK-0812 reveals that the compound interacts with the non-conserved residue H121³·³³, which confers significant selectivity for CCR2 over CCR5 [1]. In contrast, BMS-813160 is a dual CCR2/CCR5 antagonist with IC50 values of 6.2 nM for CCR2 and 3.6 nM for CCR5 , demonstrating a distinct selectivity profile. MK-0812 Succinate is described as a dual CCR2-CCR5 receptor antagonist in some vendor sources, but structural evidence supports significant CCR2 selectivity [1].

receptor selectivity chemokine receptor pharmacology orthosteric antagonism CCR2 vs CCR5

Comparative Preclinical and Clinical Efficacy Outcomes in Inflammatory Disease Models

MK-0812 entered Phase 2 clinical trials for both rheumatoid arthritis (NCT00542022) and relapsing-remitting multiple sclerosis (NCT00239655) [1]. The rheumatoid arthritis trial was terminated due to lack of favorable outcomes, and the multiple sclerosis trial also yielded negative outcomes [1]. In contrast, the orally bioavailable CCR2 antagonist PF-4136309 (INCB8761) demonstrated efficacy in preclinical pain models and advanced to clinical evaluation for diabetic nephropathy and pancreatic cancer [2], though subsequent development was discontinued for lack of efficacy in Phase 2 [3].

clinical efficacy rheumatoid arthritis multiple sclerosis translational pharmacology

Comparative Species Potency Profile in Whole Blood Assays

In rhesus monkey whole blood, MK-0812 inhibits MCP-1 induced monocyte shape change with an IC50 of 8 nM [1]. This potency is approximately 2.5-fold lower than that observed in human whole blood (IC50 3.2 nM), indicating modest species-dependent variation. Ex vivo blockade of CCR2 on whole blood monocytes was correlated with inhibition of monocyte recruitment to the skin in a delayed-type hypersensitivity model in rhesus monkeys [1]. In contrast, the CCR2 antagonist INCB3344 exhibits IC50 values of 5.1 nM for human CCR2 and 9.5 nM for mouse CCR2 in binding antagonism assays [2], demonstrating a distinct species potency profile.

species selectivity translational pharmacology ex vivo pharmacodynamics rhesus monkey model

Optimal Research and Industrial Application Scenarios for MK-0812 Succinate Based on Quantitative Evidence


CCR2 Target Validation and Selectivity Profiling in Monocyte-Mediated Inflammation

MK-0812 Succinate is ideally suited for in vitro and ex vivo studies requiring selective CCR2 antagonism without confounding CCR5 activity. The compound's structural basis for CCR2 selectivity over CCR5, mediated by interaction with non-conserved residue H121³·³³, has been validated by X-ray crystallography [1]. Its potent functional antagonism in human whole blood (IC50 3.2 nM) enables robust target engagement assessment in physiologically relevant matrices [2].

Structure-Kinetic Relationship Studies and Residence Time Benchmarking

MK-0812 serves as a critical benchmark compound for structure-kinetic relationship (SKR) studies of CCR2 antagonists. Its well-characterized, relatively short residence time of 1.5 hours on CCR2, attributed to water-mediated destabilization of the Tyr120-Glu291 intra-protein hydrogen bond, provides a baseline for evaluating optimized analogs with improved binding kinetics [3].

Translational Pharmacodynamic Biomarker Development in Non-Human Primates

The validated ex vivo whole blood monocyte shape change assay for MK-0812 in rhesus monkeys (IC50 8 nM) enables preclinical pharmacodynamic (PD) biomarker development. Blockade of CCR2 stimulation in whole blood monocytes correlates with inhibition of monocyte recruitment to the skin in delayed-type hypersensitivity models, providing a translatable PD readout for dose selection [2].

Negative Control for Clinical Efficacy Studies in Inflammatory Disease

Given its documented failure to demonstrate clinical efficacy in Phase 2 trials for rheumatoid arthritis and multiple sclerosis despite robust preclinical target engagement, MK-0812 serves as an instructive negative control for translational research programs. It exemplifies the challenge of translating CCR2 antagonism to clinical benefit and provides a reference point for evaluating the translational predictive value of preclinical models [4].

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